![molecular formula C20H24N2O2 B5738893 N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5738893.png)
N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide
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Overview
Description
N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide, also known as IBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. IBP is a derivative of benzamide and has a unique molecular structure that makes it a promising candidate for various research studies.
Mechanism of Action
The exact mechanism of action of N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide is not fully understood. However, several studies have suggested that N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide has also been reported to inhibit the activity of several enzymes that play a crucial role in cancer cell proliferation.
Biochemical and Physiological Effects:
N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. Additionally, N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide has been reported to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide is its relatively low toxicity compared to other anti-cancer drugs. Additionally, N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide has a unique molecular structure that makes it a promising candidate for various research studies. However, one of the limitations of N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide research. One area of research is the development of more efficient synthesis methods for N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide and its potential applications in medicine and biology. Other future directions include the development of N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide-based drug delivery systems and the investigation of N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide's potential as a therapeutic agent for other diseases, such as inflammation and pain.
Conclusion:
In conclusion, N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide has been extensively studied for its anti-cancer activity, and several studies have suggested that it has a unique mechanism of action. Additionally, N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide has several biochemical and physiological effects and has been reported to have low toxicity compared to other anti-cancer drugs. While there are some limitations to N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide research, there are several future directions for further investigation of this promising compound.
Synthesis Methods
The synthesis of N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide involves the reaction of 3-phenylpropanoic acid with isobutylamine to form N-isobutyl-3-phenylpropanamide. This intermediate product is then reacted with benzoyl chloride to produce N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide. The synthesis method of N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide is well-established and has been reported in several research studies.
Scientific Research Applications
N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide has been extensively studied for its potential applications in medicine and biology. One of the major areas of research is the development of N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide as an anti-cancer drug. N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. Additionally, N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide has been reported to inhibit tumor growth in animal models.
properties
IUPAC Name |
N-(2-methylpropyl)-2-(3-phenylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)14-21-20(24)17-10-6-7-11-18(17)22-19(23)13-12-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGGUPWHPXWYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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